molecular formula C16H19N3O4S B10968844 2-[(2,6-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(2,6-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10968844
M. Wt: 349.4 g/mol
InChI Key: XBSMYSHZDPBVEF-UHFFFAOYSA-N
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Description

2-[(2,6-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: 361.42 g/mol

    CAS Number: 302803-12-9

This compound belongs to the class of thiazole derivatives . Thiazoles are heterocyclic compounds containing a five-membered ring with a sulfur and nitrogen atom. Our compound features an additional benzoyl group and trimethyl substitution.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: The compound is relatively stable due to the resonance effects of the benzoyl group.

    Common Reagents and Conditions:

    Major Products: Hydrolysis yields the corresponding carboxylic acid, while oxidation and reduction lead to modified derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Research into its pharmacological effects and potential drug development.

    Industry: May find applications in materials science or as intermediates in fine chemical synthesis.

Mechanism of Action

    Targets: The compound likely interacts with specific enzymes or receptors due to its structural features.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Unique Features: Its combination of thiazole, benzoyl, and trimethyl groups sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(2,6-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-9-13(15(21)19(2)3)24-16(17-9)18-14(20)12-10(22-4)7-6-8-11(12)23-5/h6-8H,1-5H3,(H,17,18,20)

InChI Key

XBSMYSHZDPBVEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=C2OC)OC)C(=O)N(C)C

Origin of Product

United States

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